molecular formula C12H19N3 B1484154 2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-amine CAS No. 2098039-15-5

2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-amine

Cat. No.: B1484154
CAS No.: 2098039-15-5
M. Wt: 205.3 g/mol
InChI Key: ALDDSESUXQWMRE-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(pentan-3-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H19N3 and its molecular weight is 205.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Studies

One-pot synthesis methods have been explored to create various pyrimidine derivatives, such as thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives. These methods involve the condensation of ketones with cyanothioacetamide and α-halocarbonyl compounds or formamide, leading to compounds with potential applications in medicinal chemistry due to their structural complexity and functional diversity (Dyachenko et al., 2020).

Heterocyclic Compound Synthesis

Microwave irradiative cyclocondensation has been utilized to synthesize pyrimidine-linked pyrazole heterocyclics. These compounds have been evaluated for their insecticidal and antibacterial potential, showcasing the relevance of pyrimidine derivatives in developing new agents with antimicrobial properties (Deohate & Palaspagar, 2020).

Nucleoside Derivative Synthesis

Thymidine and uridine derivatives have been modified to create amine analogues, further leading to the formation of rhenium tricarbonyl complexes. These complexes have been studied for their potential applications in bioconjugation and imaging, demonstrating the versatility of pyrimidine derivatives in bioorganic and medicinal chemistry (Wei et al., 2005).

Regioselective Synthesis

Regioselective synthesis techniques have been developed to create novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines. These methods highlight the strategic manipulation of pyrimidine chemistry to achieve specific substitution patterns, which is crucial for the development of compounds with desired biological activities (Quiroga et al., 2007).

Antimicrobial Activity Studies

Synthesis and evaluation of cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines have been conducted to assess their antimicrobial activity. These studies have shown that certain synthesized compounds exhibit pronounced antimicrobial properties, indicating the potential of pyrimidine derivatives in antimicrobial drug discovery (Sirakanyan et al., 2021).

Properties

IUPAC Name

2-cyclopropyl-6-pentan-3-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-3-8(4-2)10-7-11(13)15-12(14-10)9-5-6-9/h7-9H,3-6H2,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDDSESUXQWMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=CC(=NC(=N1)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.